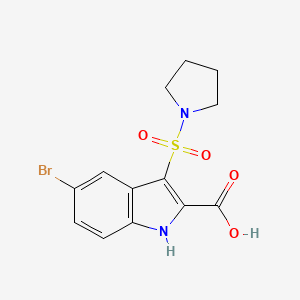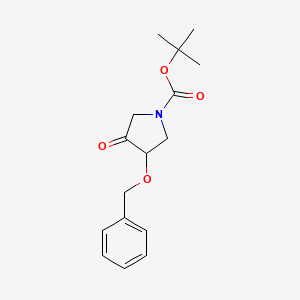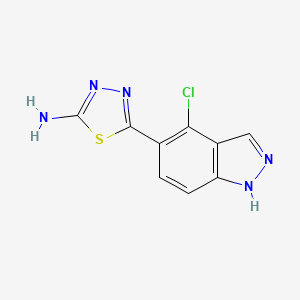
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, bromo, and propan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyridine derivative followed by acetylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
化学反応の分析
Types of Reactions
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The acetyl and bromo groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The molecular pathways involved may include inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
3-acetyl-5-bromo-6-methyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
3-acetyl-5-chloro-6-propan-2-yl-1H-pyridin-2-one: Similar structure but with a chloro group instead of a bromo group.
3-acetyl-5-bromo-6-ethyl-1H-pyridin-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one lies in its specific substitution pattern, which can lead to distinct chemical and biological properties. The presence of the propan-2-yl group can influence the compound’s steric and electronic characteristics, making it a valuable compound for various applications.
特性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC名 |
3-acetyl-5-bromo-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-5(2)9-8(11)4-7(6(3)13)10(14)12-9/h4-5H,1-3H3,(H,12,14) |
InChIキー |
SNRHTLZEYDVOLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C(=O)N1)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate](/img/structure/B13873295.png)


![5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid](/img/structure/B13873326.png)
![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)

